![molecular formula C23H20BrN3O3S2 B12150516 N-(2-bromophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12150516.png)
N-(2-bromophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that features a bromophenyl group, a furan ring, and a benzothieno pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the bromination of a phenyl ring, followed by the formation of the benzothieno pyrimidine core through cyclization reactions. The furan ring can be introduced via a Friedel-Crafts acylation reaction, and the final product is obtained by coupling the intermediates under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the benzothieno pyrimidine core can be reduced to form alcohols.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while substitution of the bromine atom may result in various substituted phenyl derivatives.
Scientific Research Applications
Antifungal Applications
Research indicates that this compound exhibits significant antifungal properties. It has been shown to be effective against various pathogenic fungi, including Aspergillus species. The mechanism involves inhibiting fungal cell wall synthesis and disrupting membrane integrity.
Case Study: Efficacy Against Aspergillus
A laboratory study evaluated the compound against Aspergillus niger and Candida albicans, yielding the following Minimum Inhibitory Concentration (MIC) values:
Fungal Strain | MIC (µg/mL) |
---|---|
Aspergillus niger | 32 |
Candida albicans | 16 |
These results suggest its potential as a treatment option for fungal infections, particularly in immunocompromised patients.
Antibacterial Applications
The compound also demonstrates notable antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that it inhibits the growth of various bacterial strains by targeting their cell wall synthesis.
Case Study: Antibacterial Efficacy
In another study, the compound was evaluated against several bacterial strains with the following MIC values:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 32 |
The potent activity against Staphylococcus aureus indicates its potential use in treating infections caused by resistant bacterial strains.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
- N-(2-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Uniqueness
N-(2-bromophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The combination of the furan ring and the benzothieno pyrimidine core also contributes to its distinct properties.
Biological Activity
N-(2-bromophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a bromophenyl moiety and a benzothieno-pyrimidine core. Its molecular formula can be represented as follows:
- Molecular Formula : C₁₅H₁₄BrN₃O₂S
- Molecular Weight : 384.26 g/mol
The presence of the furan and benzothieno groups suggests potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds containing thiazole and furan moieties have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The sulfanyl group in our compound may enhance this activity through mechanisms involving enzyme inhibition or disruption of bacterial cell walls.
Enzyme Inhibition
Enzyme inhibition studies are crucial for understanding the therapeutic potential of new compounds. The following activities have been noted:
- Acetylcholinesterase Inhibition : Similar derivatives have demonstrated strong inhibitory effects against acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases . The structural features of N-(2-bromophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide may contribute to its efficacy in this regard.
Cytotoxicity Studies
Cytotoxicity is another important aspect of biological activity:
- Cell Line Studies : Preliminary studies on similar compounds have indicated cytotoxic effects on cancer cell lines. For instance, derivatives with thiazole rings have been shown to inhibit cell proliferation in various cancer models . Given the structural analogies, it is plausible that our compound may exhibit similar properties.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to N-(2-bromophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide:
The proposed mechanisms for the biological activities include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Cell Membrane Disruption : Interaction with bacterial membranes could lead to increased permeability and cell death.
- Molecular Interactions : The presence of multiple functional groups allows for diverse interactions with biological macromolecules.
Properties
Molecular Formula |
C23H20BrN3O3S2 |
---|---|
Molecular Weight |
530.5 g/mol |
IUPAC Name |
N-(2-bromophenyl)-2-[[3-(furan-2-ylmethyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H20BrN3O3S2/c24-16-8-2-3-9-17(16)25-19(28)13-31-23-26-21-20(15-7-1-4-10-18(15)32-21)22(29)27(23)12-14-6-5-11-30-14/h2-3,5-6,8-9,11H,1,4,7,10,12-13H2,(H,25,28) |
InChI Key |
HRDZLLBYWVXPEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)CC4=CC=CO4)SCC(=O)NC5=CC=CC=C5Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.